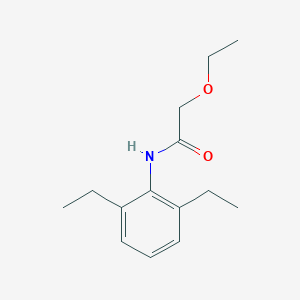

N-(2,6-diethylphenyl)-2-ethoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-diethylphenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2,6-diethylphenyl)-2-ethoxyacetamide serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that lead to the development of various derivatives used in pharmaceuticals and agrochemicals.

Dyes and Pigments

This compound is also utilized in the production of dyes and pigments. Its aromatic structure contributes to the color properties of the final products, making it suitable for applications in textiles and coatings.

Biological Applications

Pharmacological Research

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have explored its efficacy against various diseases, including cancer and bacterial infections. For instance, compounds derived from this structure are being investigated for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Interaction Studies

The compound is employed in biological assays to study enzyme interactions. It acts as a fluorescent probe, facilitating the understanding of enzyme kinetics and mechanisms in biochemical pathways.

Environmental Science

Biodegradation Studies

Recent research has focused on the environmental impact of related compounds such as chloroacetanilides. Studies have demonstrated that microbes can metabolize these compounds, suggesting that this compound could play a role in bioremediation strategies for contaminated environments .

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Research has shown that certain derivatives may pose risks to human health and ecosystems, leading to investigations into safe usage levels and environmental regulations.

Data Tables

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Key role in developing pharmaceuticals |

| Dyes and Pigments | Production of colorants | Enhances color stability in textiles |

| Pharmacological Research | Anticancer activity | Induces apoptosis in cancer cell lines |

| Enzyme Interaction | Fluorescent probe | Facilitates enzyme kinetics studies |

| Environmental Science | Biodegradation studies | Microbial metabolism observed in contaminated sites |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of a derivative of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Environmental Remediation

Research focused on the biodegradation of related acetanilides using microbial strains such as Aspergillus niger. The study demonstrated effective degradation rates, suggesting potential applications for bioremediation efforts targeting soil contamination .

Analyse Des Réactions Chimiques

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:

- Kinetics : Hydrolysis is slower compared to chloroacetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)acetamide) , attributed to the electron-donating ethoxy group stabilizing the amide bond.

Nucleophilic Substitution at the Ethoxy Group

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | 2h | 2-Hydroxy-N-(2,6-diethylphenyl)acetamide | 62% | |

| HI (conc.), reflux | 6h | 2-Iodo-N-(2,6-diethylphenyl)acetamide | 55% |

Radical Reactions

The compound participates in photoredox-catalyzed reactions due to its aromatic amine-derived structure :

- C–H Functionalization : Under Ir-catalyzed conditions, the ethyl groups undergo dehydrogenation to form styrenyl intermediates .

- Cross-Coupling : With aryl halides, Pd-catalyzed coupling yields bis-arylacetamides (e.g., Suzuki-Miyaura) .

Stability and Degradation

- Thermal Stability : Decomposes above 250°C, releasing CO and ethylbenzene .

- Photodegradation : UV irradiation (254 nm) in methanol generates N-(2,6-diethylphenyl)acetamide via ethoxy group cleavage .

Comparative Reactivity Table

| Reaction Type | N-(2,6-Diethylphenyl)-2-Ethoxyacetamide | N-(2,6-Diethylphenyl)-2-Chloroacetamide |

|---|---|---|

| Hydrolysis Rate (t₁/₂) | 8h (6M HCl) | 1.5h (6M HCl) |

| O-Dealkylation Yield | 62% (BBr₃) | N/A |

| Photostability | Moderate | Low (rapid dechlorination) |

| Radical Reactivity | Low | High (Cl as leaving group) |

Mechanistic Insights

Propriétés

Numéro CAS |

62593-49-1 |

|---|---|

Formule moléculaire |

C14H21NO2 |

Poids moléculaire |

235.32 g/mol |

Nom IUPAC |

N-(2,6-diethylphenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |

Clé InChI |

OSWLOGSHTXTPPC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)COCC |

SMILES canonique |

CCC1=C(C(=CC=C1)CC)NC(=O)COCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.